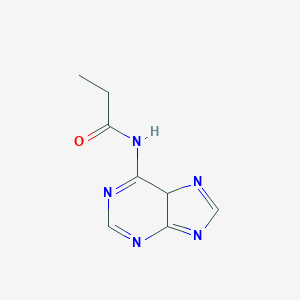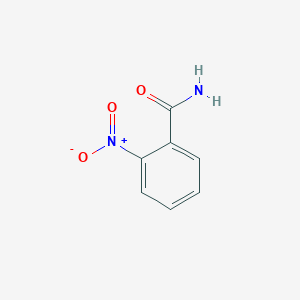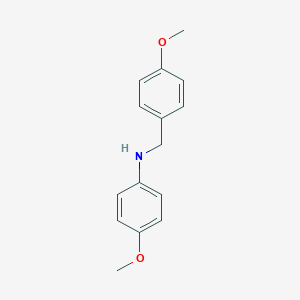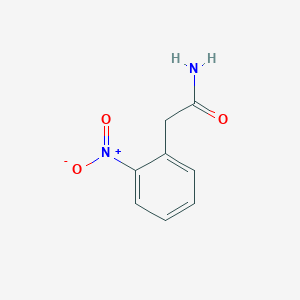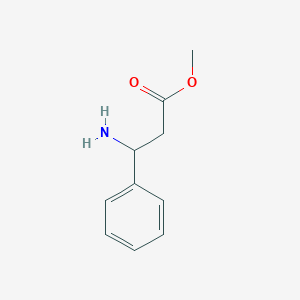
Methyl 3-amino-3-phenylpropanoate
Overview
Description
Methyl 3-amino-3-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as 3-Amino-3-phenyl-propionic acid methyl ester, and methyl 3-amino-3-phenylpropionate .
Molecular Structure Analysis
The InChI code for Methyl 3-amino-3-phenylpropanoate is1S/C10H13NO2/c1-13-10 (12)7-9 (11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 . The Canonical SMILES structure is COC (=O)CC (C1=CC=CC=C1)N . The molecular weight of the compound is 179.22 g/mol . Physical And Chemical Properties Analysis
The molecular weight of Methyl 3-amino-3-phenylpropanoate is 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 179.094628657 g/mol and the monoisotopic mass is 179.094628657 g/mol . The topological polar surface area is 52.3 Ų . The heavy atom count is 13 .Scientific Research Applications
Enzymatic Resolution Another significant application is seen in enzymatic resolution. Methyl 3-amino-3-phenylpropanoate derivatives have been effectively resolved through transesterifications catalyzed by lipase B from Candida antarctica. This process yields optically pure enantiomers and is vital in stereoselective organic synthesis (Escalante, 2008).
Synthesis of Pharmaceutical Intermediates Methyl 3-amino-3-phenylpropanoate also plays a role in the synthesis of pharmaceutical intermediates. For instance, it is used in the synthesis of amino acid ester isocyanates, crucial in the production of various pharmaceuticals (Tsai et al., 2003).
Antitumor and Biological Activities This compound has also been explored for its potential antitumor activities. Studies have synthesized and evaluated the antitumor activities of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, indicating some in vitro anti-tumor effects (Wang Yuan-chao, 2011).
Biocatalysis Applications Furthermore, biocatalysis applications of methyl 3-amino-3-phenylpropanoate have been investigated, particularly in asymmetric synthesis. This includes the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with new isolated Methylobacterium Y1-6, demonstrating the compound's relevance in chiral chemistry and pharmaceutical production (Li et al., 2013).
Safety And Hazards
Methyl 3-amino-3-phenylpropanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
methyl 3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373081 | |
| Record name | methyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-phenylpropanoate | |
CAS RN |
14898-52-3 | |
| Record name | methyl 3-amino-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Methyl 3-amino-3-phenylpropanoate considered a valuable building block in alkaloid synthesis?
A: Methyl 3-amino-3-phenylpropanoate serves as a versatile chiral building block due to the presence of both an amine and an ester functional group. These groups allow for diverse chemical transformations, making it particularly useful in constructing complex ring systems found in alkaloids [, , ]. Additionally, the chirality of the molecule at the carbon bearing the amine group allows for enantioselective synthesis of alkaloids, ensuring the final product has the desired stereochemistry [, , ].
Q2: Can you provide an example of how Methyl 3-amino-3-phenylpropanoate has been used to synthesize a specific alkaloid?
A: Researchers successfully employed Methyl 3-amino-3-phenylpropanoate as a starting material in the total synthesis of the spermidine alkaloid 13-hydroxyisocyclocelabenzine []. This synthesis involved utilizing the (3S)-enantiomer of the molecule to construct a key 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one derivative. This intermediate ultimately led to the formation of the target alkaloid with the desired stereochemistry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


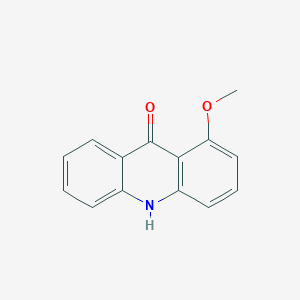

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
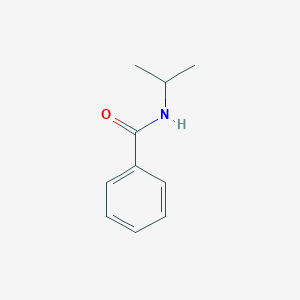

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
